molecular formula C24H26FN3O5 B12203785 N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide

N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide

Cat. No.: B12203785
M. Wt: 455.5 g/mol
InChI Key: PRZFEDCZXSDWMY-UHFFFAOYSA-N
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Description

N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide is a synthetic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridoindole core and a trimethoxybenzamide moiety. It has shown promise in various scientific research applications, including anti-cancer and anti-inflammatory studies .

Preparation Methods

The synthesis of N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.

Chemical Reactions Analysis

N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the inhibition of key cellular processes. For example, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and survival . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H26FN3O5

Molecular Weight

455.5 g/mol

IUPAC Name

N-[3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H26FN3O5/c1-31-20-10-14(11-21(32-2)23(20)33-3)24(30)26-8-6-22(29)28-9-7-19-17(13-28)16-12-15(25)4-5-18(16)27-19/h4-5,10-12,27H,6-9,13H2,1-3H3,(H,26,30)

InChI Key

PRZFEDCZXSDWMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

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